molecular formula C9H3ClF6O B1301071 2,4-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-43-1

2,4-Bis(trifluoromethyl)benzoyl chloride

Cat. No.: B1301071
CAS No.: 53130-43-1
M. Wt: 276.56 g/mol
InChI Key: TZXHEDOCQVTEPT-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride moiety. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

It’s known that benzoyl chloride compounds often react with amines, alcohols, and other nucleophiles, suggesting that its targets could be biological molecules with these functional groups .

Mode of Action

2,4-Bis(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This interaction results in the formation of new covalent bonds, altering the structure and potentially the function of the target molecule.

Biochemical Pathways

The downstream effects would depend on the specific targets and the nature of the modifications .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of the modifications it induces. Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced in a basic environment due to the presence of more nucleophiles .

Biochemical Analysis

Biochemical Properties

2,4-Bis(trifluoromethyl)benzoyl chloride plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an acylating agent. This compound can modify proteins by acylation, which can alter their function and activity. For instance, it can react with amino groups in proteins, leading to changes in protein structure and function . Additionally, this compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of signaling proteins can affect their activity and interactions, leading to changes in downstream signaling events . Furthermore, this compound can impact gene expression by modifying transcription factors or histones, thereby altering chromatin structure and gene accessibility .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can acylate nucleophilic residues in proteins, such as lysine or serine, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by modifying transcription factors or histones, which can alter chromatin structure and gene accessibility . These molecular interactions are critical for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression or protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage or apoptosis . Threshold effects are also important to consider, as there may be a specific dosage range where the compound exerts its maximum effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity . Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, acylation of proteins can influence their localization to the nucleus, mitochondria, or other organelles, thereby affecting their function and interactions . The subcellular localization of this compound is an important factor in its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Bis(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 2,4-bis(trifluoromethyl)benzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the benzoic acid is treated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and the properties of the molecules it is used to synthesize. This makes it a valuable reagent in the synthesis of complex organic molecules with specific desired properties .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXHEDOCQVTEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371145
Record name 2,4-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53130-43-1
Record name 2,4-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-43-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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